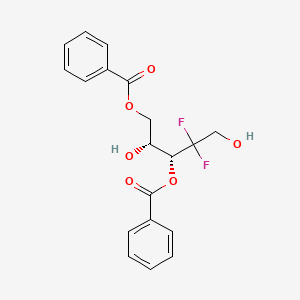
2-Deoxy-2,2-difluoro-3,5-dibenzoate D-erythro-Pentitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-4,4-Difluoro-2,5-dihydroxypentane-1,3-diyl dibenzoate is a synthetic organic compound characterized by the presence of two fluorine atoms, two hydroxyl groups, and two benzoate ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-4,4-Difluoro-2,5-dihydroxypentane-1,3-diyl dibenzoate typically involves multiple steps, starting from readily available precursors. One common approach is the difluoromethylation of a suitable precursor, followed by esterification with benzoic acid derivatives. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and stereoselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-4,4-Difluoro-2,5-dihydroxypentane-1,3-diyl dibenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroketones, while reduction can produce difluoroalcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3R)-4,4-Difluoro-2,5-dihydroxypentane-1,3-diyl dibenzoate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its difluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making it a valuable component in drug design and development.
Industry
Industrially, (2R,3R)-4,4-Difluoro-2,5-dihydroxypentane-1,3-diyl dibenzoate can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (2R,3R)-4,4-Difluoro-2,5-dihydroxypentane-1,3-diyl dibenzoate involves its interaction with specific molecular targets. The difluoromethyl group can form strong interactions with biological macromolecules, enhancing the compound’s binding affinity and selectivity. The hydroxyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-4,4-Difluoro-2,5-dihydroxypentane-1,3-diyl diacetate: Similar structure but with acetate groups instead of benzoate groups.
(2R,3R)-4,4-Difluoro-2,5-dihydroxypentane-1,3-diyl dipropionate: Similar structure but with propionate groups instead of benzoate groups.
Uniqueness
The uniqueness of (2R,3R)-4,4-Difluoro-2,5-dihydroxypentane-1,3-diyl dibenzoate lies in its combination of difluoromethyl and benzoate ester groups. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C19H18F2O6 |
|---|---|
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
[(2R,3R)-3-benzoyloxy-4,4-difluoro-2,5-dihydroxypentyl] benzoate |
InChI |
InChI=1S/C19H18F2O6/c20-19(21,12-22)16(27-18(25)14-9-5-2-6-10-14)15(23)11-26-17(24)13-7-3-1-4-8-13/h1-10,15-16,22-23H,11-12H2/t15-,16-/m1/s1 |
Clé InChI |
AXQBNWUGRSFFCD-HZPDHXFCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)OC[C@H]([C@H](C(CO)(F)F)OC(=O)C2=CC=CC=C2)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC(C(C(CO)(F)F)OC(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13161862.png)
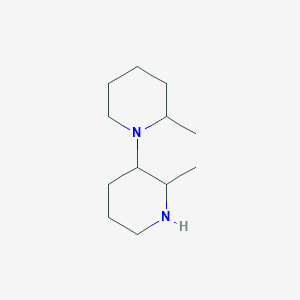
![({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene](/img/structure/B13161877.png)

![N-[(3-aminocyclobutyl)methyl]-2-methylpropanamide](/img/structure/B13161885.png)
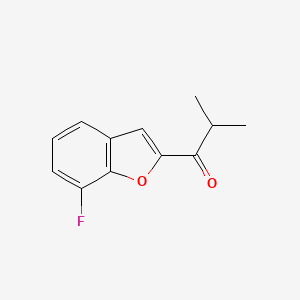
![6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile](/img/structure/B13161894.png)
![5-[(Cyclobutylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile](/img/structure/B13161901.png)
![N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13161908.png)
![(1R)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine](/img/structure/B13161909.png)
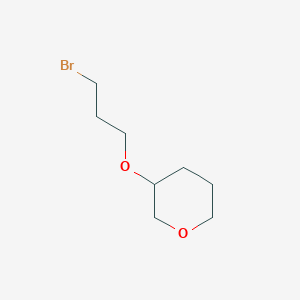

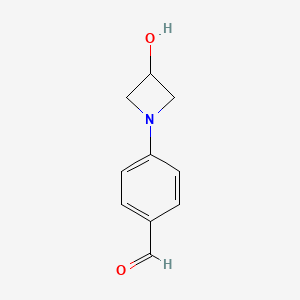
![2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid](/img/structure/B13161945.png)
